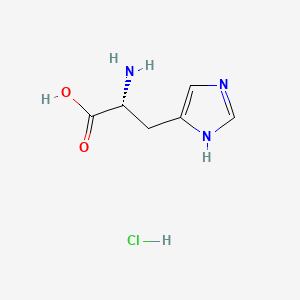

(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride

説明

®-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms. This compound is known for its significant role in various biological and chemical processes due to its unique structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of glyoxal and ammonia to form the imidazole ring . Subsequent steps involve the addition of the amino and propanoic acid groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The process may involve multiple purification steps, such as crystallization and chromatography, to isolate the desired product.

化学反応の分析

Types of Reactions

®-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolones.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can undergo substitution reactions where different substituents replace the hydrogen atoms on the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, imidazolones, and reduced derivatives, each with distinct chemical and biological properties.

科学的研究の応用

Biochemical Research

Role in Protein Synthesis

L-histidine is essential for protein synthesis and acts as a precursor for various bioactive compounds. It is vital for the production of histamine, an important neurotransmitter involved in immune responses and gastric acid secretion. Studies have shown that supplementation with L-histidine can influence protein metabolism and enhance muscle recovery post-exercise.

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that L-histidine may have neuroprotective properties and could be beneficial in treating conditions such as Alzheimer's disease due to its role in neurotransmitter regulation. Additionally, it has been investigated for its ability to mitigate oxidative stress, which is implicated in various chronic diseases.

Nutritional Supplementation

Importance in Diet

L-histidine is classified as a semi-essential amino acid, meaning that while the body can synthesize it, dietary intake may be necessary under certain conditions (e.g., during growth or illness). Dietary sources include meat, fish, dairy products, and some grains. Its supplementation has been linked to improved immune function and enhanced recovery from illness.

Cosmetic Industry

Skin Health Applications

L-histidine's antioxidant properties make it a valuable ingredient in cosmetic formulations aimed at skin health. It has been incorporated into creams and lotions for its ability to promote skin hydration and elasticity while protecting against environmental stressors.

Data Tables

| Application Area | Description |

|---|---|

| Biochemical Research | Precursor for histamine; involved in protein synthesis |

| Pharmaceutical | Potential neuroprotective agent |

| Nutritional Supplementation | Essential for growth; improves immune function |

| Cosmetic Industry | Antioxidant; enhances skin hydration |

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of L-histidine in animal models of Alzheimer's disease. The results indicated that L-histidine supplementation resulted in reduced oxidative stress markers and improved cognitive function compared to control groups.

Case Study 2: Muscle Recovery

Research conducted on athletes demonstrated that supplementation with L-histidine post-exercise led to faster recovery times and reduced muscle soreness, attributed to its role in protein metabolism and antioxidant activity.

Case Study 3: Cosmetic Formulation

A clinical trial evaluated the efficacy of a cream containing L-histidine on skin hydration levels. Participants reported significant improvements in skin elasticity and moisture retention after four weeks of use, highlighting its potential benefits in cosmetic applications.

作用機序

The mechanism of action of ®-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity. The compound can modulate enzyme activity and influence various biochemical pathways, making it a valuable tool in drug discovery and development .

類似化合物との比較

Similar Compounds

Histidine: An amino acid with an imidazole side chain, similar in structure but differing in its biological role.

Imidazole: The parent compound of the imidazole family, used widely in organic synthesis and as a ligand in coordination chemistry.

Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.

Uniqueness

®-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

生物活性

(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride, also known as (R)-histidine, is a compound with significant biological activity, particularly in the context of amino acid metabolism and cellular functions. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 191.62 g/mol

- CAS Number : 6341-24-8

This compound plays a crucial role in various biological processes:

- Cell Division Inhibition : Research indicates that this compound can inhibit cell division, making it a potential candidate for therapeutic applications in cancer treatment. The inhibition mechanism may involve interference with protein synthesis pathways essential for cell proliferation .

- Role in Bacterial Metabolism : Certain bacteria, such as Escherichia coli, utilize (R)-histidine as a precursor for synthesizing L-histidine, an essential amino acid. This highlights its importance in microbial metabolism and its potential use in biotechnology .

- Peptide Drug Design : The compound is also explored for its applications in designing peptide drugs, particularly cationic peptides that can mimic natural antimicrobial peptides. This capability opens avenues for developing new antibiotics and therapeutic agents .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cell Division Inhibition | Inhibits proliferation of certain cancer cell lines |

| Antimicrobial Potential | Exhibits activity against various bacterial strains |

| Peptide Synthesis | Serves as a building block for cationic peptides |

| Heavy Metal Sequestration | Can bind heavy metals, suggesting potential environmental applications |

Case Studies

- Inhibition of Cancer Cell Lines : A study investigated the effects of (R)-histidine on the growth of various cancer cell lines. Results showed that concentrations above 50 µM led to significant reductions in cell viability, suggesting its potential as an anticancer agent .

- Antibacterial Activity Assessment : In another study, (R)-histidine was tested against Staphylococcus aureus and E. coli. The results indicated that the compound exhibited notable antibacterial properties, particularly at higher concentrations, which could be useful in developing new antimicrobial therapies .

- Peptide Drug Development : Research focused on synthesizing novel peptide analogs using (R)-histidine as a core structure demonstrated enhanced bioactivity compared to traditional peptides. These findings suggest that (R)-histidine can be effectively utilized in drug design to improve therapeutic efficacy .

特性

IUPAC Name |

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNNVYOVQUKYSC-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884263 | |

| Record name | D-Histidine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-24-8 | |

| Record name | D-Histidine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6341-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine monohydrochloride, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Histidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Histidine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-histidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE MONOHYDROCHLORIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JJ15SV8X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。